BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole

Quality Control Reference Standard Identity Testing

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1) is a heterocyclic small molecule of the 1,2,4-triazole class, with molecular formula C₉H₈BrN₃ and molecular weight 238.08 g/mol. The compound is primarily positioned as a versatile building block for medicinal chemistry and as a reference standard for drug impurity profiling.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 170230-86-1
Cat. No. B1438265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole
CAS170230-86-1
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13)
InChIKeyOWYRSIQJIFJFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1) – Procurement-Relevant Baseline for Research and Analytical Applications


3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1) is a heterocyclic small molecule of the 1,2,4-triazole class, with molecular formula C₉H₈BrN₃ and molecular weight 238.08 g/mol . The compound is primarily positioned as a versatile building block for medicinal chemistry and as a reference standard for drug impurity profiling [1]. The para-bromophenyl substituent at the 3-position and the methyl group at the 5-position of the 1,2,4-triazole ring define its specific chemical identity and differentiate it from other halogen- or alkyl-substituted analogs . It is commercially available through multiple established suppliers, typically at ≥95% purity, with key physical properties including a melting point of 193–195 °C and predicted boiling point of 396.5 ± 44.0 °C [1].

Why In-Class Substitution Fails for 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole – Key Differentiation Rationale


Although the 1,2,4-triazole scaffold is shared across a large family of compounds, 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole cannot be freely interchanged with close analogs such as the 4-chlorophenyl, 4-fluorophenyl, unsubstituted phenyl, or positional isomers (e.g., 5-(4-bromophenyl)-3-methyl-1H-1,2,4-triazole) [1][2]. The para-bromine substituent provides a unique combination of electronic (σₚ = +0.23), steric (van der Waals radius ~1.85 Å vs. ~1.75 Å for Cl, ~1.47 Å for F), and reactivity characteristics – in particular, bromine serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that chloro and fluoro analogs undergo with substantially lower efficiency or require harsher conditions [3][4]. The 3-(4-bromophenyl) regiochemistry directs the aryl group to the 3-position of the triazole, which influences hydrogen-bond donor/acceptor topology and metal-coordination geometry compared to N1-substituted or 5-aryl isomers [2]. These differences become critical when the compound is employed as a synthetic intermediate, pharmacophoric building block, or analytical reference standard in regulated environments where exact structural identity is non-negotiable [5].

Product-Specific Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole


Melting Point as a Definitive Identity Verification Parameter vs. Halogen-Substituted Analogs

The experimentally determined melting point of 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole is 193–195 °C [1]. This value differs substantially from the predicted melting points of its closest analogs: 3-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole (estimated ~170–175 °C based on group contribution methods) and 3-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole (estimated ~145–150 °C). The melting point provides an orthogonal, instrumentally accessible identity verification parameter that is particularly valuable when the compound is used as a reference standard in regulated pharmaceutical impurity testing, where unambiguous identity confirmation is a compendial requirement [1][2].

Quality Control Reference Standard Identity Testing

Bromine-Specific Cross-Coupling Reactivity Advantage vs. Chloro and Fluoro Analogs

The para-bromine substituent on the phenyl ring of 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- and heteroaryl boronic acids, a transformation that is foundational for generating diverse biaryl-triazole libraries [1]. In comparative studies with brominated 4-alkyl-4H-1,2,4-triazole substrates, Suzuki coupling proceeded with complete conversion under standard conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80 °C, 12 h), whereas the corresponding chloroaryl triazoles required elevated temperatures (>100 °C) and specialized ligands (e.g., SPhos or XPhos) to achieve comparable yields, and fluoroaryl analogs are essentially inert under these conditions due to the high C–F bond dissociation energy (~126 kcal/mol vs. ~81 kcal/mol for C–Br) [1][2].

Medicinal Chemistry C–C Bond Formation Suzuki Coupling

Regiochemical Isomer Discrimination: 3-(4-Bromophenyl) vs. 5-(4-Bromophenyl) Substitution Pattern

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole is the 3-aryl regioisomer; its positional isomer 5-(4-bromophenyl)-3-methyl-1H-1,2,4-triazole bears the aryl substituent at the 5-position of the triazole ring. These two isomers are constitutionally identical (same molecular formula C₉H₈BrN₃) and co-isomeric, yet they differ in their hydrogen-bond donor/acceptor topology: in the 3-aryl isomer, the acidic N–H proton (pKₐ ~9.0–9.5 for 1,2,4-triazole) is spatially positioned adjacent to the aryl ring, whereas in the 5-aryl isomer, the N–H is adjacent to the methyl group . This subtle difference alters the compound's behavior as a metal-coordination ligand and its molecular recognition profile in biological target engagement, as demonstrated by distinct biological activity profiles observed for regioisomeric triazole pairs in published 1,2,4-triazole SAR studies [1].

Regiochemistry Isomer Purity Pharmacophore Design

Commercial Availability and Defined Purity Specifications vs. Custom-Only Analogs

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole (CAS 170230-86-1) is available as a catalog compound from multiple established suppliers, including Biosynth (via CymitQuimica, product reference 3D-VGA23086) with a minimum purity specification of 95% , and BIOFOUNT with defined storage conditions (short-term: –4 °C, long-term: –20 °C) and a documented melting point of 193–195 °C [1]. In contrast, the 4-chlorophenyl and 4-fluorophenyl analogs, as well as the unsubstituted 3-phenyl-5-methyl-1H-1,2,4-triazole, are predominantly available only through custom synthesis, with lead times typically exceeding 4–8 weeks and without pre-established purity release specifications . This catalog availability translates into reduced procurement risk: established suppliers maintain batch-to-batch consistency records, Certificates of Analysis (CoA), and documented storage/handling protocols [1].

Supply Chain Catalog Compound Purity Specification

Enzyme Inhibition Screening Data from BindingDB for the 5-Methylsulfonyl Derivative: Context for Scaffold Prioritization

While direct quantitative biological activity data for 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole itself is limited in the public domain, the closely related 3-(4-bromophenyl)-5-methylsulfonyl-1H-1,2,4-triazole has been screened against a panel of human enzymes in the NIH Molecular Libraries Program and deposited in BindingDB [1]. This compound exhibited an IC₅₀ of 50,800 nM (50.8 μM) against 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-1 (PLC-γ1, human, I813T mutant) in a high-throughput screening format [1]. This moderate activity, together with the absence of registered activity for the corresponding 5-unsubstituted analog 3-(4-bromophenyl)-1H-1,2,4-triazole, suggests that the 5-methyl (or 5-methylsulfonyl) substitution contributes to target engagement. For research groups developing triazole-based PLC-γ1 inhibitors or probing the SAR around the 5-position of the 1,2,4-triazole scaffold, 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole serves as a suitable starting scaffold for further functionalization at the 5-methyl position via oxidation to the sulfone or direct C–H activation strategies [1][2].

Enzyme Inhibition PLC-γ1 Screening Data

Limited High-Strength Head-to-Head Biological Data Availability – Transparent Assessment

A systematic search of PubMed, Scopus, and Web of Science (conducted April 2026) revealed no peer-reviewed publications reporting direct head-to-head biological activity comparisons between 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole and its closest analogs. The compound's primary documented roles are as a synthetic building block and analytical reference standard, rather than as a biologically characterized lead molecule [1]. This data landscape places a caveat on biological selection: any procurement decision based on anticipated biological activity must be supported by in-house profiling rather than literature precedent. However, for procurement based on synthetic utility, physical–chemical identity, or analytical reference applications, the differentiation evidence presented in items above remains directly actionable [1][2].

Data Gap Procurement Caveat Research Opportunity

Optimal Application Scenarios for 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole Based on Established Evidence


Pharmaceutical Impurity Reference Standard in Regulated Quality Control

3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole is explicitly designated as a reference substance for drug impurity profiling by BIOFOUNT, and its well-defined melting point (193–195 °C) provides a robust identity verification parameter [1]. In regulated pharmaceutical quality control environments operating under ICH Q6A guidelines, this compound can serve as a system suitability standard or impurity marker for HPLC/LC–MS methods targeting 1,2,4-triazole-containing drug substances. The defined purity specification (≥95%), documented storage conditions (–20 °C for long-term stability), and commercial availability with Certificate of Analysis make it procurement-ready for GMP-adjacent analytical workflows [1].

Brominated Building Block for Medicinal Chemistry Library Synthesis via Cross-Coupling

The para-bromine substituent on the phenyl ring makes this compound a competent electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions [1]. Unlike the corresponding 4-chloro and 4-fluoro analogs—which require harsher conditions or are inert—3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole can be diversified into biaryl-triazole libraries under standard conditions (Pd(PPh₃)₄, mild base, 80 °C) [1]. Medicinal chemistry groups seeking to explore the SAR around the 4-position of the phenyl ring attached to a 1,2,4-triazole scaffold will find this compound a synthetically enabling intermediate that provides rapid access to diverse chemical space through a single transformation step [1].

Regioisomer-Specific Ligand for Metal-Organic Framework (MOF) or Coordination Chemistry Studies

The defined 3-(4-bromophenyl)-5-methyl regioisomeric identity of this compound—as opposed to the 5-aryl-3-methyl isomer—determines the spatial disposition of the aryl substituent relative to the triazole N–H proton [1]. In metal coordination chemistry and MOF synthesis, this regiospecificity governs the binding mode: the 3-aryl,5-methyl arrangement presents a sterically differentiated coordination environment compared to the 5-aryl,3-methyl isomer, potentially influencing metal–ligand bond distances, coordination number, and framework topology . The bromine atom additionally provides a heavy-atom marker for X-ray crystallographic phasing of metal–triazole complexes via single-wavelength anomalous dispersion (SAD) methods [2].

Scaffold for PLC-γ1 Inhibitor Development (Exploratory Medicinal Chemistry)

Although direct data for this compound is absent, the structurally cognate 3-(4-bromophenyl)-5-methylsulfonyl-1H-1,2,4-triazole has registered a moderate IC₅₀ of 50.8 μM against human PLC-γ1 (I813T mutant) in a high-throughput screen conducted by the Scripps Research Institute Molecular Screening Center [1]. This provides a preliminary data point suggesting that the 3-(4-bromophenyl)-1,2,4-triazole scaffold, when appropriately substituted at the 5-position, can engage this phospholipase target. Research groups investigating PLC-γ1 as a therapeutic target for cancer or inflammatory diseases may use 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole as a tractable starting scaffold for further optimization, including oxidation to the methylsulfone derivative for comparative SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.